3-[[6-[2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid
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Overview
Description
Quercetin 7-O-(6’‘-O-malonyl)-beta-D-glucoside is a flavonoid glycoside found in various plants, including lettuce and endives . This compound is a derivative of quercetin, a well-known flavonoid with numerous health benefits, including antioxidant, anti-inflammatory, and anticancer properties . Quercetin 7-O-(6’'-O-malonyl)-beta-D-glucoside is particularly interesting due to its unique structure, which includes a malonyl group attached to the glucose moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quercetin 7-O-(6’'-O-malonyl)-beta-D-glucoside typically involves the glycosylation of quercetin with a malonylated glucose donor. This process can be carried out using various catalysts and reaction conditions. One common method involves the use of a Lewis acid catalyst, such as boron trifluoride etherate, in an organic solvent like dichloromethane . The reaction is usually conducted at low temperatures to prevent degradation of the sensitive flavonoid structure .
Industrial Production Methods
Industrial production of quercetin 7-O-(6’‘-O-malonyl)-beta-D-glucoside often involves the extraction of the compound from plant sources, such as lettuce and endives . The extraction process typically includes solvent extraction, followed by purification using techniques like column chromatography and high-performance liquid chromatography (HPLC) . These methods ensure the isolation of high-purity quercetin 7-O-(6’'-O-malonyl)-beta-D-glucoside for various applications .
Chemical Reactions Analysis
Types of Reactions
Quercetin 7-O-(6’'-O-malonyl)-beta-D-glucoside undergoes various chemical reactions, including oxidation, reduction, and hydrolysis .
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert quercetin 7-O-(6’'-O-malonyl)-beta-D-glucoside into its corresponding dihydroflavonoid derivatives.
Hydrolysis: Acidic or enzymatic hydrolysis can cleave the glycosidic bond, releasing quercetin and malonyl glucose.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Hydrolysis: Dilute acids (e.g., hydrochloric acid) or specific glycosidases.
Major Products
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydroflavonoid derivatives.
Hydrolysis: Quercetin and malonyl glucose.
Scientific Research Applications
Quercetin 7-O-(6’'-O-malonyl)-beta-D-glucoside has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and the stability of flavonoid glycosides.
Biology: Investigated for its role in plant defense mechanisms and its impact on plant metabolism.
Medicine: Studied for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of quercetin 7-O-(6’'-O-malonyl)-beta-D-glucoside involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and upregulates antioxidant enzymes, such as superoxide dismutase and catalase.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha and cyclooxygenase-2.
Anticancer Activity: Quercetin 7-O-(6’'-O-malonyl)-beta-D-glucoside induces apoptosis and inhibits the proliferation of cancer cells through various signaling pathways, including the NF-κB and MAPK pathways.
Comparison with Similar Compounds
Quercetin 7-O-(6’'-O-malonyl)-beta-D-glucoside can be compared with other quercetin derivatives, such as:
Quercetin 3-O-(6’'-O-malonyl)-beta-D-glucoside: Similar structure but with the malonyl group attached to a different position on the glucose moiety.
Quercetin 3-O-beta-D-glucuronide: Lacks the malonyl group and has a glucuronic acid moiety instead.
Quercetin 3-O-beta-sophoroside: Contains a sophorose sugar moiety instead of glucose.
Quercetin 3-O-beta-rutinoside: Contains a rutinose sugar moiety instead of glucose.
The uniqueness of quercetin 7-O-(6’'-O-malonyl)-beta-D-glucoside lies in its specific glycosylation pattern, which influences its solubility, stability, and biological activity .
Properties
Molecular Formula |
C24H22O15 |
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Molecular Weight |
550.4 g/mol |
IUPAC Name |
3-[[6-[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C24H22O15/c25-10-2-1-8(3-11(10)26)23-21(34)19(32)17-12(27)4-9(5-13(17)38-23)37-24-22(35)20(33)18(31)14(39-24)7-36-16(30)6-15(28)29/h1-5,14,18,20,22,24-27,31,33-35H,6-7H2,(H,28,29) |
InChI Key |
GCBLCUVXMBGCQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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